(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
CAS No.:
Cat. No.: VC20409897
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2O |
|---|---|
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | (3-aminopyrrolidin-1-yl)-(2-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2 |
| Standard InChI Key | RZFSCNUSBRWNDE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1N)C(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Identity
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IUPAC Name: (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
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Molecular Formula: C11H13ClN2O
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Structure: The compound contains a pyrrolidine ring substituted with an amino group at the 3-position, attached to a methanone group bonded to a 2-chlorophenyl moiety.
Key Functional Groups:
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Pyrrolidine Ring: A five-membered saturated heterocyclic ring containing one nitrogen atom.
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Amino Group (-NH2): Positioned at the 3rd carbon of the pyrrolidine ring, providing basicity and hydrogen bonding sites.
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Chlorophenyl Group (-C6H4Cl): A phenyl ring substituted with a chlorine atom at the 2-position, contributing to the compound's lipophilicity and potential for π-π interactions.
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Methanone Group (-CO-): A carbonyl functional group linking the pyrrolidine and chlorophenyl moieties.
Synthesis Pathways
The synthesis of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. A plausible route includes:
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Formation of the Pyrrolidine Core:
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Starting from commercially available precursors like succinimide or pyrrolidone derivatives.
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Functionalization at the 3rd position to introduce an amino group.
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Coupling with Chlorophenyl Methanone:
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Utilizing reagents such as 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
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Reaction Scheme:
Medicinal Chemistry:
The compound's structural features suggest potential biological activities, including:
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Enzyme Inhibition: The ketone group may interact with active sites of enzymes.
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Receptor Binding: The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
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Drug Development: The amino group provides a site for further derivatization, allowing exploration of analogs with enhanced pharmacological properties.
Organic Synthesis:
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The compound can serve as an intermediate in synthesizing more complex heterocyclic molecules or pharmaceuticals.
Analytical Characterization
To confirm the structure and purity of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR for proton and carbon environments.
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Amino protons typically resonate as singlets in the range of 5–6 ppm.
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Infrared Spectroscopy (IR):
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Characteristic peaks for stretching (~1700 cm) and bending (~3300 cm).
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to g/mol.
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High-Performance Liquid Chromatography (HPLC):
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For purity assessment and separation from by-products.
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Safety and Handling
While specific toxicological data for this compound are not reported, general precautions include:
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Avoid inhalation or skin contact.
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Use personal protective equipment (PPE) such as gloves and goggles.
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Store in a cool, dry place away from incompatible substances like strong oxidizers or acids.
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